N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
Description
This compound is a complex quinazolinone derivative featuring a 1,3-benzodioxole moiety, a sulfanyl-linked 4-methoxyanilino group, and a propanamide side chain. The 1,3-benzodioxole group may enhance metabolic stability, while the 4-methoxyanilino moiety could influence binding affinity through hydrophobic or hydrogen-bonding interactions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O8S/c1-37-19-5-3-18(4-6-19)31-27(35)14-42-29-32-21-12-25-24(40-16-41-25)11-20(21)28(36)33(29)9-8-26(34)30-13-17-2-7-22-23(10-17)39-15-38-22/h2-7,10-12H,8-9,13-16H2,1H3,(H,30,34)(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUDJWIPVFITEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a complex organic compound with potential therapeutic applications. Its structural components suggest possible interactions with biological systems, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its biological activity. The molecular formula is with a molecular weight of 377.39 g/mol. The presence of various functional groups enhances its potential biological activity.
Biological Activity Overview
Research indicates that compounds containing benzodioxole structures exhibit significant biological activities, particularly in anticancer and enzyme inhibition contexts. This section reviews the biological activities associated with the compound .
Anticancer Activity
Recent studies have shown that derivatives of benzodioxole can exhibit cytotoxic effects against various cancer cell lines. For example:
- Study on Cytotoxic Effects : A study synthesized several benzodioxole derivatives and evaluated their effects on A549 (human lung adenocarcinoma) and C6 (rat glioma) cell lines. The most effective compound demonstrated significant inhibition of DNA synthesis and induced apoptosis in these cancer cells, suggesting a strong anticancer potential .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5 | A549 | 12.5 | Induces apoptosis |
| Compound 5 | C6 | 15.0 | Disrupts mitochondrial potential |
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on cholinesterases, which are important for neurotransmission regulation.
- Cholinesterase Inhibition : Some derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Notably, certain compounds showed higher potency against AChE than BuChE, indicating selective inhibition that could be beneficial in treating conditions like Alzheimer's disease .
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Compound 10 | 108.0 ± 3.53 | 205.0 ± 5.0 |
| Compound 5 | No activity | No activity |
Mechanistic Insights
The mechanisms underlying the anticancer effects of this compound may involve:
- Induction of Apoptosis : The compound has been shown to increase both early and late apoptosis in cancer cells.
- Disruption of Mitochondrial Membrane Potential : This leads to increased reactive oxygen species (ROS) production, contributing to cell death.
- Inhibition of DNA Synthesis : The compound's interaction with DNA synthesis pathways further supports its role as an anticancer agent .
Case Studies
Several case studies highlight the efficacy of related compounds:
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Impacts
Table 2: Comparative Bioactivity Data (Hypothetical Projection)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
